molecular formula C11H19N3 B1428836 [1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine CAS No. 1340535-38-7

[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B1428836
CAS No.: 1340535-38-7
M. Wt: 193.29 g/mol
InChI Key: CFHYZNIBEHCILB-UHFFFAOYSA-N
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Description

[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine: is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine typically involves the formation of the pyrazole ring followed by the introduction of the cyclohexylmethyl group. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. The cyclohexylmethyl group can be introduced through alkylation reactions using cyclohexylmethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyrazole ring or the methanamine group.

    Reduction: Reduction reactions can target the pyrazole ring or the cyclohexylmethyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the methanamine group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine: has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It finds applications in the development of agrochemicals and materials science, where its unique structure can impart desirable properties to products.

Mechanism of Action

The mechanism of action of [1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethyl group can enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed effects in various applications.

Comparison with Similar Compounds

[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine: can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.

    3,5-dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    4-amino-1H-pyrazole: Utilized in the development of agrochemicals and pharmaceuticals.

The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-(cyclohexylmethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h7,9-10H,1-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHYZNIBEHCILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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